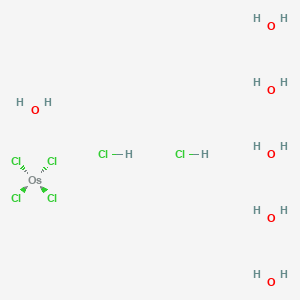
Ytterbium(III) hexafluoroacetylacetonate dihydrate, (99.9% Yb) (REO)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ytterbium(III) hexafluoroacetylacetonate dihydrate, (99.9% Yb) (REO) is an inorganic compound that consists of an atom of ytterbium (Yb) bound to six fluorine atoms and two acetylacetonate (CH3COCHCOCH3) ligands. It is a white, odorless, crystalline solid with a melting point of 120°C and a density of 2.6 g/cm3. Ytterbium(III) hexafluoroacetylacetonate dihydrate is an important reagent for the synthesis of various organic and inorganic compounds. It is also an important reagent for the preparation of ytterbium-containing complexes and materials.
Wirkmechanismus
Ytterbium(III) hexafluoroacetylacetonate dihydrate acts as a Lewis acid, which means it can accept electrons from other molecules. This allows it to form complexes with other molecules, such as organic and inorganic compounds. The complexes formed by Ytterbium(III) hexafluoroacetylacetonate dihydrate can then be used for various scientific research applications.
Biochemical and Physiological Effects
Ytterbium(III) hexafluoroacetylacetonate dihydrate has no known biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Ytterbium(III) hexafluoroacetylacetonate dihydrate has several advantages for lab experiments. It is easy to synthesize and is relatively stable in aqueous solution. It can also be used for the synthesis of a variety of organic and inorganic compounds. The main limitation of Ytterbium(III) hexafluoroacetylacetonate dihydrate is that it is toxic and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for research involving Ytterbium(III) hexafluoroacetylacetonate dihydrate. One potential direction is to explore its use as a catalyst for the synthesis of complex organic molecules. Another potential direction is to explore its use in the synthesis of materials for use in photovoltaic cells and other energy-related applications. Additionally, further research could be done to explore its potential use as a reagent for the preparation of pharmaceuticals. Finally, research could also be done to explore its potential use in the synthesis of ytterbium-containing materials for use in medical imaging and other applications.
Synthesemethoden
Ytterbium(III) hexafluoroacetylacetonate dihydrate can be synthesized by reacting ytterbium(III) chloride and hexafluoroacetylacetonate in aqueous solution. The reaction is carried out at a temperature of 70-80°C for several hours. The resulting product is then filtered, washed with water, and recrystallized from methanol to give the desired compound.
Wissenschaftliche Forschungsanwendungen
Ytterbium(III) hexafluoroacetylacetonate dihydrate is used in a variety of scientific research applications. It is used as a catalyst for the synthesis of organic and inorganic compounds. It is also used as a reagent for the preparation of various complexes and materials. In addition, it can be used for the synthesis of ytterbium-containing compounds and materials.
Eigenschaften
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;ytterbium;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.2H2O.Yb/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h3*1,12H;2*1H2;/b3*2-1-;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWWHEDMKKKXIR-OHYMPEQPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O.[Yb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.O.[Yb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F18O8Yb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;ytterbium;dihydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98%](/img/structure/B6298338.png)





![5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B6298367.png)

![Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99%](/img/structure/B6298375.png)




